molecular formula C18H22N2O2S2 B5049198 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one

Cat. No. B5049198
M. Wt: 362.5 g/mol
InChI Key: AUDSBKIUNFQNDH-PTNGSMBKSA-N
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Description

2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one, also known as DMTS, is a thiazole derivative that has been extensively studied for its bioactive properties. This compound has been shown to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inhibiting the expression of genes involved in cell proliferation. In addition, 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inhibiting the expression of genes involved in cell proliferation. In addition, 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has also been shown to possess antimicrobial properties against a wide range of bacteria, including drug-resistant strains.

Advantages and Limitations for Lab Experiments

2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its bioactive properties. However, 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has some limitations for lab experiments. It is a relatively unstable compound and requires careful handling to prevent degradation. In addition, 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one. First, further studies are needed to fully understand the mechanism of action of 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one. Second, more research is needed to explore the potential of 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one as a therapeutic agent for cancer and other diseases. Third, studies are needed to optimize the synthesis of 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one to improve the yield and purity of the final product. Fourth, more research is needed to explore the potential of 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one as an antimicrobial agent. Finally, studies are needed to explore the potential of 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one as an anti-inflammatory agent.

Synthesis Methods

2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one can be synthesized using a multistep process that involves the reaction of 2-aminothiazole with allyl bromide, followed by the reaction of the resulting product with 4-(diethylamino)-2-methoxybenzaldehyde. The final product is obtained by the condensation of the intermediate with ethyl acetoacetate in the presence of a base. The synthesis of 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has been extensively studied for its bioactive properties. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has also been shown to possess antimicrobial properties against a wide range of bacteria, including drug-resistant strains. In addition, 2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-5-10-23-18-19-15(17(21)24-18)11-13-8-9-14(12-16(13)22-4)20(6-2)7-3/h5,8-9,11-12H,1,6-7,10H2,2-4H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDSBKIUNFQNDH-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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